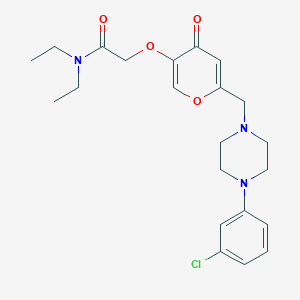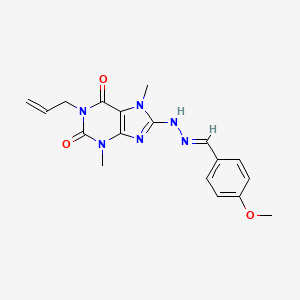
2-((6-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N,N-diethylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((6-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N,N-diethylacetamide is a useful research compound. Its molecular formula is C22H28ClN3O4 and its molecular weight is 433.93. The purity is usually 95%.
BenchChem offers high-quality 2-((6-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N,N-diethylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((6-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N,N-diethylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticonvulsant and Antimicrobial Activities
- Anticonvulsant Properties: Certain derivatives of 4H-pyran-4-one, which share structural similarities with the compound , have demonstrated potential anticonvulsant activity. Studies have shown that these compounds can be effective in maximal electroshock and subcutaneous Metrazol-induced seizure tests (Aytemir et al., 2004; Aytemir et al., 2010).
- Antimicrobial Properties: These compounds have also been evaluated for antimicrobial activities. They exhibit effectiveness against various bacterial and fungal strains, highlighting their potential in addressing microbial infections (Mehta et al., 2019; Guna et al., 2009).
Light-Amplification Studies
- Glass-Forming Properties for Light-Amplification: Certain derivatives of 4H-pyran-4-one, structurally related to the compound, have been synthesized and investigated for their potential as a light-amplification medium in solid-state lasers. These compounds exhibit thermal stability and photoluminescence, making them suitable for light-emitting and light amplification applications (Zarins et al., 2018).
Anticancer and Neurotoxicity Evaluation
- Anticancer Activity: Some derivatives have been synthesized and evaluated for in vitro anticancer activities. These compounds have shown promise against various cancer cell lines, suggesting potential use in cancer therapy (Mallesha et al., 2012).
- Neurotoxicity and Anticonvulsant Evaluation: Studies have also focused on the neurotoxicity and anticonvulsant properties of related compounds, contributing valuable insights into their safety and efficacy in treating neurological disorders (Aytemir et al., 2010).
Molecular Interaction Studies
- Molecular Interaction Research: Investigations into the molecular interactions of related compounds have provided insights into their binding affinities and potential therapeutic applications. This research is crucial for understanding how these compounds interact with biological targets (Shim et al., 2002).
Mechanism of Action
Target of Action
It is known that piperazine derivatives, a key structural motif in this compound, are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . These drugs target a variety of disease states, including antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic conditions .
Mode of Action
The piperazine moiety in the compound is known to positively modulate the pharmacokinetic properties of a drug substance . The incorporation of this heterocycle into biologically active compounds can be accomplished through a Mannich reaction .
Biochemical Pathways
Piperazine derivatives are known to interact with a variety of biochemical pathways due to their wide range of biological and pharmaceutical activity .
Pharmacokinetics
The piperazine moiety is known to positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
Piperazine derivatives are known to have a wide range of biological and pharmaceutical activity .
properties
IUPAC Name |
2-[6-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N,N-diethylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28ClN3O4/c1-3-25(4-2)22(28)16-30-21-15-29-19(13-20(21)27)14-24-8-10-26(11-9-24)18-7-5-6-17(23)12-18/h5-7,12-13,15H,3-4,8-11,14,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNAWOHPNDWNPLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)COC1=COC(=CC1=O)CN2CCN(CC2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N,N-diethylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(4-Chlorophenyl)-2,5-dimethyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2479798.png)
![2-Chloro-N-[1-(2-chlorophenyl)-2-oxopyrrolidin-3-yl]-N-methylpropanamide](/img/structure/B2479800.png)
![1-[[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperidin-3-ol](/img/structure/B2479801.png)

![1-(3-Methoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2479804.png)
![1-(3,4-dimethylphenyl)-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2479805.png)

![N-(1-cyanocyclohexyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]propanamide](/img/structure/B2479810.png)

![3-methyl-N-[2-oxo-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethyl]benzamide](/img/structure/B2479814.png)

![N-[3-Acetyl-6-(3-methylbutyl)-7-oxospiro[1,3,4-thiadiazoline-2,3'-indoline]-5-yl]acetamide](/img/structure/B2479817.png)